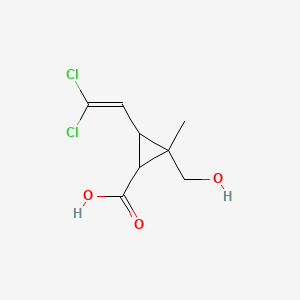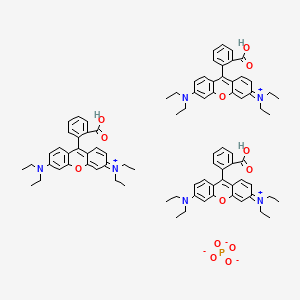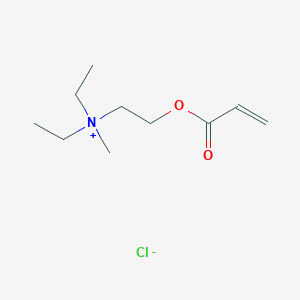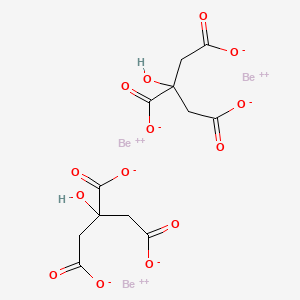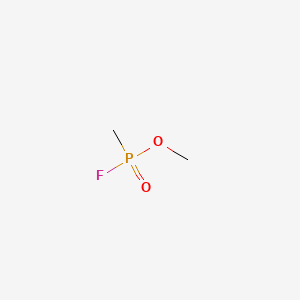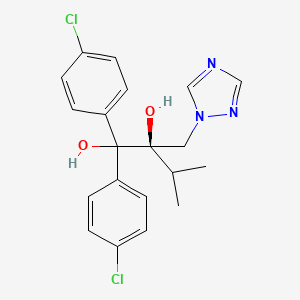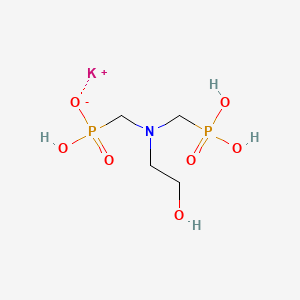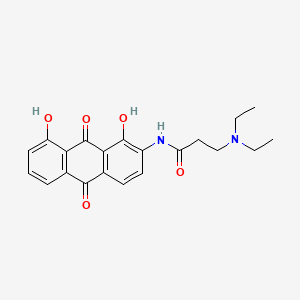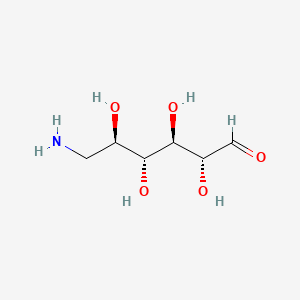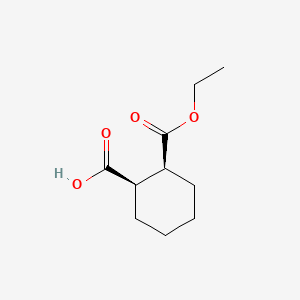
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylate groups in the cis configuration The ethyl group is attached to one of the carboxylate groups, while the hydrogen is attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate typically involves the esterification of cis-cyclohexane-1,2-dicarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
cis-Cyclohexane-1,2-dicarboxylic acid+EthanolH2SO4Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-Cyclohexane-1,2-dicarboxylic acid.
Reduction: cis-Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of polymers and resins, where its ester functionality is valuable.
Mecanismo De Acción
The mechanism of action of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate in various reactions involves the interaction of its ester and carboxylate groups with different reagents. For example, in esterification reactions, the carbonyl carbon of the ester group is attacked by nucleophiles, leading to the formation of new bonds. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Comparación Con Compuestos Similares
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hydrogen (1)-trans-cyclohexane-1,2-dicarboxylate: Similar structure but with the carboxylate groups in the trans configuration.
Ethyl hydrogen (1)-cis-cyclohexane-1,3-dicarboxylate: Similar structure but with carboxylate groups at the 1,3-positions instead of 1,2.
The uniqueness of this compound lies in its specific configuration and the presence of both ester and carboxylate functionalities, which make it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
76756-35-9 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m1/s1 |
Clave InChI |
XGRJGTBLDJAHTL-SFYZADRCSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |
SMILES canónico |
CCOC(=O)C1CCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




